molecular formula C17H21N3O3 B2504976 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide CAS No. 2034537-50-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide

Katalognummer B2504976
CAS-Nummer: 2034537-50-1
Molekulargewicht: 315.373
InChI-Schlüssel: WBFBJENMIKGFRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine-3-carboxamides, which are designed and synthesized for their antitubercular activity. These compounds are characterized by the presence of an imidazole ring, which is also found in the compound of interest. The papers focus on the design, synthesis, and biological activity of these compounds against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB) .

Synthesis Analysis

The synthesis of related compounds involves the creation of imidazo[1,2-a]pyridine-3-carboxamide derivatives with various amine moieties. The papers describe the design and synthesis of these compounds based on previously discovered structures such as WZY02 and IMB-1402. The synthesis process aims to produce compounds with potent antitubercular activity, and the papers report the successful creation of several derivatives with promising in vitro activity .

Molecular Structure Analysis

The molecular structure of the related compounds includes a core imidazo[1,2-a]pyridine ring, which is essential for the observed biological activity. The papers report on the importance of the substitution pattern on this core structure, with specific moieties such as phenylamino and piperazin-1-yl groups contributing to the compounds' efficacy. The presence of electron-donating groups on the benzene ring is also highlighted as a significant factor in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, it can be inferred that the reactions likely involve the formation of amide bonds and the introduction of various substituents to the core imidazo[1,2-a]pyridine structure. The optimization of these reactions is crucial for achieving the desired biological activity and pharmacokinetic profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, stability, and pharmacokinetic profiles, are important for their potential as antitubercular agents. Compounds 15b and 15d from one of the papers are noted for their good safety and pharmacokinetic profiles, which suggest their potential as lead compounds for future drug discovery efforts. The safety indices of compounds 26g and 26h against MTB H37Rv are also reported, indicating their acceptable safety margins .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, have been evaluated for their efficiency as corrosion inhibitors. The electrochemical behavior of these compounds suggests good inhibition efficiency at different concentrations, attributed to active sites and the geometry of the heterocyclic ring, promoting coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antimycobacterial Activity

N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were designed and synthesized as new anti-TB agents. Many of these compounds show excellent in vitro activity against drug-sensitive MTB strain H37Rv and two MDR-MTB clinical isolates (Li et al., 2020).

Antihypertensive Effects

A series of N-(biphenylylmethyl)imidazoles, such as 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is crucial for their high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).

Catalytic Applications

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in the transesterification involving numerous esters and alcohols. These NHC catalysts facilitate acylation of alcohols with enol acetates at low catalyst loadings and room temperature, highlighting their potential as versatile nucleophilic catalysts in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Polyamide Synthesis and Characterization

Polyamides derived from imidazole dicarboxylic acid and aliphatic diamines exhibit good thermal stability, solubility in a wide range of solvents, and evidence of intramolecular hydrogen bonding. These materials, characterized by inherent viscosities and amorphous nature, demonstrate the utility of imidazole derivatives in polymer science (Bouck & Rasmussen, 1993).

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved efficacy and safety profiles is a promising area of research .

Eigenschaften

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBJENMIKGFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.